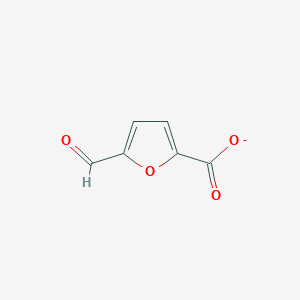

5-Formyl-2-furoate

描述

Contextualization within Bio-based Chemical Feedstocks and Sustainable Chemistry

The principles of sustainable chemistry advocate for the use of renewable resources to minimize environmental impact. core.ac.uk Bio-based feedstocks, derived from biomass such as agricultural residues and non-food crops, are at the heart of this transition. d-nb.info 5-Formyl-2-furoate, derivable from these renewable sources, exemplifies the move away from petrochemicals. google.comgoogleapis.comgoogle.com Its synthesis is often part of a larger strategy to create "green" reaction pathways that utilize benign solvents and catalysts, such as the aerobic oxidation of biomass-derived compounds. core.ac.ukdtu.dk This positions FFCA as a key player in a more sustainable chemical industry that aims to reduce its environmental footprint. core.ac.uk

Role of Furanic Compounds in Renewable Resources Valorization

Furanic compounds, a class of oxygen-containing heterocyclic molecules, are central to the valorization of renewable resources. They are typically derived from the dehydration of carbohydrates found in biomass. Among these, 5-Hydroxymethylfurfural (B1680220) (HMF) is a prominent platform chemical that can be converted into a variety of valuable derivatives. core.ac.ukdtu.dk this compound is a key intermediate in the oxidation pathway of HMF to 2,5-Furandicarboxylic acid (FDCA), a bio-based monomer with the potential to replace petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). core.ac.ukdtu.dkresearchgate.net The conversion of HMF and other furanic compounds into value-added chemicals like FFCA is a critical step in creating economically viable biorefineries. researchgate.net

Research Landscape of this compound as a Key Platform Intermediate

The research landscape for this compound is focused on its role as a crucial intermediate in the synthesis of FDCA and other valuable chemicals. google.comgoogleapis.comgoogle.com A significant area of investigation involves the catalytic oxidation of HMF, where FFCA is a key intermediate product. dtu.dk Researchers are exploring various catalytic systems, including those based on gold and ruthenium, to achieve high selectivity and yield of FFCA and its subsequent conversion products. core.ac.ukdtu.dk

Another promising research avenue bypasses the often unstable HMF intermediate by producing FFCA esters directly from uronic acids, which are abundant in agricultural waste streams. d-nb.infogoogleapis.comresearchgate.net This novel route involves the isomerization of uronic acids to 5-keto-aldonic acids, followed by cyclodehydration to yield FFCA esters. d-nb.infogoogleapis.comgoogle.comresearchgate.net This process is advantageous as it avoids the formation of undesirable byproducts like levulinic acid and humins. d-nb.inforesearchgate.net

The table below summarizes selected research findings on the synthesis of this compound and its derivatives, highlighting different starting materials, catalysts, and products.

| Starting Material | Catalyst/Reagent | Product(s) | Key Findings |

| 5-Hydroxymethylfurfural (HMF) | Iron oxide in xylene | Methyl-5-formyl-2-furoate | Achieved 52% conversion and 39% selectivity. rsc.org |

| Methyl 5-hydroxymethyl-2-furoate | o-Iodoxybenzoic acid | Methyl this compound | Part of a multi-step synthesis of amino esters. google.com |

| 5-keto-L-galactonic acid (calcium salt) | Methanolic HCl | Methyl this compound (and its dimethyl acetal) | Demonstrates a route from uronic acid derivatives. google.com |

| Uronic acids | Isomerization to 5-keto-aldonic acids, then acid-catalyzed cyclodehydration | 2-formyl-5-furoic acid esters (FFA esters) | Bypasses the unstable HMF intermediate, avoiding levulinic acid and humin formation. d-nb.inforesearchgate.net |

| Methyl this compound | Au/TiO2 catalyst in methanol (B129727) with sodium methoxide | Dimethyl furan-2,5-dicarboxylate | High yield (76%) oxidation to a key polyester (B1180765) monomer. chemicalbook.in |

Furthermore, FFCA and its ester, methyl this compound, are being investigated for the synthesis of other valuable compounds, such as methyl 5-(aminomethyl)-2-furoate, a precursor for bio-based nylons. google.com The detection of this compound in studies of lignocellulose decomposition by microbial consortia also suggests its natural occurrence and potential role in biological pathways. nih.gov

Structure

3D Structure

属性

分子式 |

C6H3O4- |

|---|---|

分子量 |

139.09 g/mol |

IUPAC 名称 |

5-formylfuran-2-carboxylate |

InChI |

InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9)/p-1 |

InChI 键 |

SHNRXUWGUKDPMA-UHFFFAOYSA-M |

SMILES |

C1=C(OC(=C1)C(=O)[O-])C=O |

规范 SMILES |

C1=C(OC(=C1)C(=O)[O-])C=O |

产品来源 |

United States |

Synthetic Methodologies for 5 Formyl 2 Furoate

Biomass-Derived Precursor Routes

Oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF) Derivatives

An alternative pathway to 5-Formyl-2-furoate involves the oxidation of 5-hydroxymethylfurfural (HMF), another key platform molecule derived from the dehydration of C6 sugars like fructose (B13574) and glucose. mdpi.comresearchgate.net In the multi-step oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), this compound (also known as 5-formyl-2-furancarboxylic acid, FFCA) is a critical intermediate. mdpi.comresearchgate.netcapes.gov.br

The conversion of HMF to this compound proceeds via two potential oxidation pathways using heterogeneous catalysts. mdpi.comrsc.org

Pathway I : The aldehyde group of HMF is first oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Subsequently, the primary alcohol group of HMFCA is oxidized to an aldehyde, yielding this compound. mdpi.comrsc.org

Pathway II : The primary alcohol group of HMF is initially oxidized to an aldehyde, producing 2,5-diformylfuran (DFF). One of the aldehyde groups in DFF is then selectively oxidized to a carboxylic acid to form this compound. mdpi.comrsc.org

Catalytic Oxidation Approaches

Homogeneous Catalysis for this compound Production

The synthesis of this compound and its parent acid, 5-formyl-2-furoic acid (FFA), can be achieved through the cyclodehydration of 5-keto-aldonic acids using homogeneous acid catalysts. googleapis.comgoogle.com This process can be conducted under mild conditions in various solvents, including polar organic solvents like methanol (B129727) and ethanol, water, or in biphasic systems. googleapis.comgoogle.com

Commonly used homogeneous acid catalysts include mineral acids such as hydrochloric acid, sulfuric acid, hydrobromic acid, and phosphorous acid, as well as organic acids like formic acid, acetic acid, oxalic acid, and p-toluene sulfonic acid. googleapis.comgoogle.com Lewis acids, for instance, zinc chloride (ZnCl₂), copper chloride (CuCl₂), and boron trifluoride etherate (BF₃−OEt₂), can also be employed as catalysts for this transformation. google.comgoogle.com When the reaction is carried out in an alcohol solvent, such as methanol, the resulting product is the corresponding ester, methyl this compound. googleapis.comgoogle.com

Heterogeneous Catalysis for this compound Production (e.g., Supported Noble Metal Catalysts, Metal Oxide Catalysts)

Heterogeneous catalysts offer an alternative pathway for the production of this compound and its derivatives. These solid-state catalysts are advantageous as they can be easily separated from the reaction mixture.

Supported noble metal catalysts are effective for the oxidation of 5-hydroxymethylfurfural (HMF) derivatives to produce furan (B31954) compounds. google.comgoogle.com Metals such as gold (Au), platinum (Pt), ruthenium (Ru), and palladium (Pd) are commonly used. google.comgoogle.com These metals are typically dispersed on a support material, which can be a metal oxide like titania (TiO₂) or alumina (B75360) (Al₂O₃), or activated carbon. google.comgoogle.commdpi.com For instance, an Au/CeO₂ catalyst has been reported for the base-free oxidation of HMF, and bimetallic catalysts like AuPd have also been investigated. mdpi.commdpi.com The reaction pathway can be influenced by the choice of metal and the reaction medium. mdpi.com

Acidic heterogeneous catalysts are also employed for the cyclodehydration of 5-keto-aldonic acids to yield 5-formyl-2-furoic acid or its esters. googleapis.comgoogle.com Examples of such catalysts include:

Acidic ion-exchange resins (e.g., Amberlyst, Dowex) googleapis.comgoogle.com

Acidic zeolites (e.g., H-BEA zeolite) googleapis.comgoogle.com

Phosphate-based catalysts (e.g., niobium phosphate, zirconium phosphate) googleapis.comgoogle.com

Titanium-based catalysts googleapis.comgoogle.com

The table below summarizes some of the heterogeneous catalysts used in the synthesis of this compound and its precursors.

| Catalyst Type | Specific Examples | Reactant(s) | Product(s) | Reference(s) |

| Supported Noble Metal | Au/CeO₂, Au/TiO₂, Au/Al₂O₃, Pt/C, AuPd@SiTi | 5-Hydroxymethylfurfural (HMF) | 5-Formyl-2-furoic acid, 5-Hydroxymethyl-2-furancarboxylic acid | google.comgoogle.commdpi.commdpi.com |

| Acidic Ion-Exchange Resin | Amberlyst, Dowex | 5-keto-aldonic acids | 5-Formyl-2-furoic acid | googleapis.comgoogle.com |

| Acidic Zeolite | H-BEA zeolite | 5-keto-aldonic acids | 5-Formyl-2-furoic acid | googleapis.comgoogle.com |

| Metal Oxide | Niobium phosphate, Zirconium phosphate, Titanium-based | 5-keto-aldonic acids | 5-Formyl-2-furoic acid | googleapis.comgoogle.com |

Electrochemical Oxidation Pathways for this compound Precursors

Electrochemical oxidation presents a promising and environmentally friendly alternative for synthesizing furan derivatives from biomass-derived 5-hydroxymethylfurfural (HMF). nih.govnih.gov This method allows for fine-tuning of reaction selectivity by adjusting parameters like electrode material, potential, and electrolyte. nih.gov The oxidation of HMF can proceed through two primary pathways to eventually form 2,5-furandicarboxylic acid (FDCA), with 5-formyl-2-furoic acid (FFCA) being a key intermediate. nih.govmdpi.com

The two pathways are:

Pathway 1: HMF is first oxidized to 2,5-diformylfuran (DFF), which is then further oxidized to FFCA. nih.govmdpi.com

Pathway 2: HMF is initially oxidized to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which is subsequently oxidized to FFCA. nih.govmdpi.com

The final step in both pathways is the oxidation of FFCA to FDCA. mdpi.com

Electrode Material Influence on Reaction Directivity

The choice of electrode material significantly impacts the efficiency and selectivity of the electrochemical oxidation of HMF. A variety of materials have been investigated, ranging from noble metals to transition metal oxides and non-metallic catalysts.

Transition Metal-Based Electrodes: Oxides and hydroxides of transition metals like nickel (Ni) and cobalt (Co) are commonly studied for HMF oxidation. nih.govrsc.org For example, FeCo-modified β-Ni(OH)₂ nanosheets and 3D hierarchical Cu(OH)₂@Ni₃Co₁-layered double hydroxide (B78521) architectures have demonstrated high conversion rates of HMF to FDCA. rsc.orgrsc.org In these systems, high-valent species such as Ni(III) are often the active sites for oxidation. rsc.org

Non-Metallic Catalysts: To avoid the use of expensive metals, non-metallic catalysts have been explored. Polyaniline supported on carbon paper (PANI/CP) has been shown to selectively oxidize HMF to FFCA with high selectivity. nih.gov In this case, specific nitrogen species within the polyaniline structure are believed to be the active sites. nih.gov

Cost-Effective Metal Electrodes: Research has also focused on more sustainable and cost-effective electrodes. Graphite and stainless steel have been used as anode and cathode materials, respectively, for the conversion of HMF to DFF. nih.gov

The following table highlights different electrode materials and their performance in HMF oxidation.

| Electrode Material | Product Selectivity | Key Findings | Reference(s) |

| FeCo-modified β-Ni(OH)₂ | High yield of FDCA | β-NiOOH identified as the active oxidation site. | rsc.org |

| Polyaniline/Carbon Paper (PANI/CP) | High selectivity for FFCA (up to 76%) | Positively charged nitrogen species in PANI are key active sites. | nih.gov |

| Graphite (anode) / Stainless Steel (cathode) | High yield of DFF | A cost-effective alternative to precious metal electrodes. | nih.gov |

| Cu(OH)₂@Ni₃Co₁-LDH | High yield and selectivity for FDCA | Synergistic effects between Ni and Co enhance catalytic activity. | rsc.org |

Process Optimization in Electrochemical Systems

Optimizing process parameters is crucial for maximizing the yield and selectivity of the desired products in the electrochemical oxidation of HMF. Key parameters that are often adjusted include applied potential, pH of the electrolyte, and reaction temperature.

Applied Potential: The oxidation potential is a critical factor. For instance, in the oxidation of HMF over a ruthenium-based catalyst, increasing the potential from 0.85 V to 1.0 V led to a higher conversion of HMF but a lower selectivity for DFF, indicating further oxidation to other products. mdpi.com

Electrolyte pH: The pH of the reaction medium can influence the reaction pathway. In alkaline electrolytes, the oxidation of HMF often proceeds through both the DFF and HMFCA pathways. mdpi.com Polyaniline catalysts have shown optimal FFCA selectivity in alkaline media. nih.gov

Catalyst Loading and Structure: The performance of the catalyst can be enhanced through structural modifications. For example, creating wrinkled nanosheet structures in NiFeCo electrodes increases the surface area and the number of active sites, leading to improved current density for HMF oxidation. rsc.org

Enzymatic Biocatalysis for this compound Formation

Enzymatic catalysis offers a green and highly selective route for the production of furan derivatives from HMF under mild reaction conditions. Several oxidoreductase enzymes have been identified and characterized for their ability to oxidize HMF and its derivatives, including the formation of 5-formyl-2-furoic acid (FFCA), the acidic form of this compound.

The enzymatic oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) is a stepwise process. csic.es The pathway often involves the initial oxidation of the alcohol group of HMF to an aldehyde, forming 2,5-diformylfuran (DFF). csic.es DFF is then further oxidized to FFCA. csic.es The final step is the oxidation of FFCA to FDCA, which is often the rate-limiting step. nih.gov

Screening and Characterization of Oxidoreductase Enzymes (e.g., Alcohol Oxidase, Galactose Oxidase)

A variety of oxidoreductase enzymes have been investigated for their catalytic activity in the oxidation of HMF and its derivatives.

Aryl-Alcohol Oxidase (AAO): AAO from the fungus Pleurotus eryngii can oxidize HMF, primarily converting it to FFCA. csic.es The reaction proceeds through the formation of DFF, which is rapidly converted to FFCA. csic.es However, wild-type AAO shows very low activity for the final oxidation step from FFCA to FDCA. csic.esnih.gov

Galactose Oxidase (GOase): GOase is another enzyme capable of oxidizing the primary alcohol group of HMF to form DFF. chemrxiv.orgau.dk Some variants of GOase have shown improved activity towards HMF. chemrxiv.org

5-Hydroxymethylfurfural Oxidase (HMFO): HMFO is a flavoenzyme that can catalyze all three oxidation steps from HMF to FDCA, including the formation of FFCA as an intermediate. asm.org This makes it a particularly interesting enzyme for the complete conversion of HMF.

Other Oxidases: Other enzymes, such as chloroperoxidase and unspecific peroxygenases, have also been used in combination with oxidases to achieve the complete oxidation of HMF to FDCA. csic.esgoogle.com

The table below provides an overview of some enzymes used in the biocatalytic formation of this compound and related compounds.

| Enzyme | Source Organism (if specified) | Substrate(s) | Product(s) | Key Characteristics | Reference(s) |

| Aryl-Alcohol Oxidase (AAO) | Pleurotus eryngii | HMF, DFF | DFF, FFCA | Efficiently converts HMF to FFCA but has low activity for FDCA formation. | csic.esnih.gov |

| Galactose Oxidase (GOase) | Dactylium dendroides | HMF | DFF | Selectively oxidizes the alcohol group of HMF. | chemrxiv.orgau.dkasm.org |

| 5-Hydroxymethylfurfural Oxidase (HMFO) | Methylovorus sp. | HMF, DFF, FFCA | DFF, FFCA, FDCA | Capable of catalyzing the entire oxidation pathway from HMF to FDCA. | asm.org |

| Aryl-alcohol oxidase (CgrAAO) | Colletotrichum graminicola | HMF, 5-hydroxymethylfurancarboxylic acid (HMFCA) | DFF, FFCA | Exhibits high activity on the primary alcohol of HMF. | whiterose.ac.uk |

Understanding Reaction Pathway Elucidation in Enzymatic Systems

The enzymatic production of 5-formyl-2-furoic acid (FFCA) predominantly starts from 5-hydroxymethylfurfural (HMF), a key platform chemical derived from C6 sugars. google.com Elucidation of the reaction pathways reveals two main oxidative routes catalyzed by various oxidoreductase enzymes, with FFCA as a central intermediate. google.comnih.gov

Pathway I: Initial Oxidation of the Alcohol Group This pathway begins with the oxidation of the primary alcohol group of HMF to an aldehyde, forming 2,5-diformylfuran (DFF). nih.gov Subsequently, one of the aldehyde groups in DFF is oxidized to a carboxylic acid, yielding FFCA. nih.gov The final step involves the oxidation of the remaining aldehyde group in FFCA to produce 2,5-furandicarboxylic acid (FDCA). google.com

HMF → 2,5-diformylfuran (DFF) → 5-formyl-2-furoic acid (FFCA) → 2,5-furandicarboxylic acid (FDCA)

Fungal aryl-alcohol oxidases (AAOs) are notable enzymes in this pathway. They have been shown to convert HMF almost completely into FFCA. slideshare.net Kinetic studies suggest that the reaction proceeds from HMF to DFF, which is then rapidly converted to FFCA, potentially without the DFF intermediate leaving the enzyme's active site. slideshare.netvulcanchem.com

Pathway II: Initial Oxidation of the Aldehyde Group Alternatively, the oxidation can start at the aldehyde group of HMF, converting it to a carboxylic acid to form 5-hydroxymethyl-2-furoic acid (HMFCA). nih.gov The alcohol group of HMFCA is then oxidized to an aldehyde, yielding FFCA, which can be further oxidized to FDCA. nih.gov

HMF → 5-hydroxymethyl-2-furoic acid (HMFCA) → 5-formyl-2-furoic acid (FFCA) → 2,5-furandicarboxylic acid (FDCA)

While some enzymes like unspecific peroxygenases (UPOs) favor this route to produce HMFCA, AAOs show very low activity on HMFCA, reinforcing their preference for Pathway I. slideshare.net Enzymes such as HMF oxidase (HMFO), a flavoprotein oxidase, are capable of catalyzing the entire four-oxidation cascade from HMF to FDCA, passing through the FFCA intermediate. googleapis.comd-nb.info

Optimization of Bioreaction Conditions (e.g., pH, temperature, substrate concentration)

The efficiency and selectivity of the enzymatic synthesis of FFCA are highly dependent on the optimization of reaction conditions. Key parameters include pH, temperature, and the concentrations of the substrate and co-substrates like oxygen.

pH and Temperature The optimal pH and temperature vary significantly depending on the specific enzyme used. For instance, HMF oxidase (HMFO) from Methylovorus sp. exhibits maximum activity at a pH of 8.0 and a temperature of 55°C. googleapis.com In contrast, a fungal aryl-alcohol oxidase (AAO) from Pleurotus eryngii shows optimal activity at a more neutral pH of 7.0. researchgate.net A study on three different HMFOs found that none were active below pH 5, with optimal activities varying among the enzymes. google.com Generally, a neutral pH is considered most suitable for the oxidation of HMF and its derivatives by many oxidases and peroxygenases. vulcanchem.com

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| HMF Oxidase (HMFO) | Methylovorus sp. MP688 | 8.0 | 55 | googleapis.com |

| Aryl Alcohol Oxidase (AAO) | Mycobacterium sp. MS1601 | 8.0 | 30-40 | nih.gov |

| Aryl Alcohol Oxidase (CgrAAO) | Colletotrichum graminicola | 7.0 | >25 | researchgate.net |

| Glyoxal Oxidase (MtGLOx) | Myceliophthora thermophila M77 | 6.0 | 50 | smolecule.com |

| PsespHMFO | Pseudomonas sp. | Not specified | 35-40 | google.com |

| PseniHMFO | Pseudomonas sp. | Not specified | 40-45 | google.com |

Substrate Concentration Substrate concentration is a critical factor, as high concentrations of HMF can lead to reduced enzyme performance and substrate inhibition. google.com In studies using laccase from Trametes versicolor, complete conversion of HMF was achieved at concentrations below 100 mM, with performance declining at higher levels. google.com Similarly, when using an alcohol oxidase (AO), the conversion of HMF to DFF was significantly higher at a lower substrate concentration (39.9% at 5 mM HMF) compared to a higher one (19.5% at 20 mM HMF). google.comepo.org

Furthermore, the intermediate product FFCA can itself be inhibitory to the reaction, particularly for enzymes like HMFO. researchgate.net This inhibition is pH-dependent and can be mitigated by strategies such as the controlled, fed-batch addition of the HMF substrate. This approach limits the accumulation of FFCA in the reaction medium, thereby preventing enzyme inhibition and improving the final yield of FDCA. researchgate.net

Synthetic Routes from Other Furanic Precursors

Beyond the enzymatic oxidation of HMF, chemical synthesis routes provide alternative methods for producing this compound and its derivatives from other furanic or bio-based precursors.

Transformation from Furoic Acid and Related Derivatives

The synthesis of 5-formyl-2-furoic acid can be achieved from precursors like uronic acids, which are abundant in agro-residues such as sugar beet pulp. researchgate.netsmolecule.com This route avoids the direct use of HMF. The process involves:

Isomerization: A uronic acid, such as D-galacturonic acid, is isomerized in an alkaline aqueous solution to form the corresponding 5-keto-aldonic acid (e.g., 5-keto-L-galactonic acid). d-nb.inforesearchgate.net

Cyclodehydration: The resulting 5-keto-aldonic acid is then subjected to acid-catalyzed cyclodehydration. d-nb.infosmolecule.com This step forms the furan ring and yields 5-formyl-2-furoic acid (FFA) or its ester derivatives, depending on the solvent used (e.g., methyl this compound is formed in methanol). smolecule.com

This pathway is advantageous as it utilizes a different, readily available bio-based feedstock and proceeds through stable intermediates. researchgate.net Other transformations starting from 2-furoic acid itself have been developed primarily to produce FDCA. These multi-step processes, which involve functionalizing the 5-position of the furan ring through reactions like bromination followed by palladium-catalyzed carbonylation, demonstrate the chemical feasibility of modifying the furoic acid structure to obtain C5-substituted derivatives. acs.orgslideshare.net

Other Chemical Conversion Strategies Involving Furan Ring Functionalization

Direct functionalization of the furan ring is a cornerstone of organic synthesis for preparing furan derivatives.

Vilsmeier-Haack Reaction: This is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including furan derivatives. ijpcbs.comgoogle.com The reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the ring. google.comrsc.org This electrophilic substitution reaction is a powerful tool for synthesizing aldehydes and can be applied to furan substrates to produce formylated derivatives. ijpcbs.comgoogle.com

Electrochemical Oxidation: Selective electrochemical oxidation offers a green alternative to traditional chemical methods that often require harsh conditions and noble metal catalysts. slideshare.net The electrooxidation of HMF has been demonstrated as a viable route to produce FFCA with high selectivity. Using a non-metallic polyaniline-supported catalyst, FFCA selectivity of up to 76% has been achieved in alkaline media under mild conditions (room temperature and pressure). slideshare.net This method represents an emerging strategy for the targeted functionalization and conversion of furanic precursors.

Reaction Mechanisms and Mechanistic Investigations of 5 Formyl 2 Furoate

Elucidation of Formation Pathways

The formation of 5-Formyl-2-furoate is a key step in various chemical transformations of biomass-derived compounds. Understanding the mechanisms of these pathways is crucial for optimizing the production of valuable furan-based chemicals.

Mechanisms of Formation from Carbohydrate Degradation Products (e.g., Hexeneuronic Acid Degradation)

Hexeneuronic acids (HexA), formed from 4-O-methyl-glucuronic acid residues in xylans during pulping processes, are known precursors to chromophores, or colored compounds, in cellulosic pulps. researchgate.netresearchgate.net Under mildly acidic conditions, HexA degrades to form three primary, colorless intermediates: 5-formyl-2-furoic acid, 2-furancarboxylic acid, and formic acid. researchgate.net The 2-furancarboxylic acid is a result of the deformylation of 5-formyl-2-furoic acid. researchgate.net

The detailed mechanism of 5-formyl-2-furoic acid formation from a HexA model compound, methyl 4-deoxy-β-L-threo-hex-4-enopyranosiduronic acid, has been investigated. researchgate.net This process involves several intermediates. While some intermediates (designated as I-1 and I-2) are detectable by NMR spectroscopy, others (I-3 and I-4) are too short-lived for direct observation. researchgate.net These primary intermediates can then react further under thermal or acidic treatment to generate chromophoric structures. researchgate.net

Mechanistic Intermediates in HMF Oxidation to Furan-2,5-dicarboxylic Acid via this compound

The selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) is a critical process for producing bio-based polymers. rsc.orgmdpi.com This transformation is a tandem reaction that can proceed through two primary pathways, both of which involve 5-formyl-2-furoic acid (FFCA) as a key intermediate. oaepublish.comd-nb.info

The two main pathways are:

HMF → 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) → FFCA → FDCA . rsc.orgoaepublish.com

HMF → 2,5-diformylfuran (DFF) → FFCA → FDCA . rsc.orgoaepublish.com

In these pathways, HMF is first oxidized to either HMFCA or DFF. oaepublish.com Both HMFCA and DFF are then further oxidized to FFCA, which is finally converted to FDCA. oaepublish.comresearchgate.net The stability of all three intermediates—DFF, HMFCA, and FFCA—has been noted. oaepublish.com The oxidation of the alcohol group in HMF is generally more challenging than the oxidation of the aldehyde group, making the formation of DFF and subsequently FFCA from DFF more difficult. rsc.org

Mechanistic studies using techniques like 1H-NMR and Infrared Spectroscopy have confirmed the presence of intermediates such as methyl 5-hydroxymethyl-2-furoate (HMMF) and methyl this compound (FMF) during the aerobic oxidative esterification of HMF to dimethyl furan-2,5-dicarboxylate. rsc.org

Kinetic and Thermodynamic Aspects of this compound Synthesis and Degradation

The efficiency of converting HMF to FDCA is governed by the kinetics of the multi-step reaction. Studies have shown that the conversion of HMF to its initial intermediates (DFF or HMFCA) is relatively fast. oaepublish.com However, the subsequent conversion of these intermediates, particularly FFCA, is often the rate-limiting step. oaepublish.com

| Intermediate | Catalyst | Reaction Rate Constant (k, min⁻¹) | Reference |

|---|---|---|---|

| DFF | Co SAs/NPs@N-CNTs | 0.02109 | oaepublish.com |

| DFF | Co SAs@N-CNTs | 0.01348 | oaepublish.com |

| FFCA | Co SAs/NPs@N-CNTs | 0.01727 | oaepublish.com |

| FFCA | Co SAs@N-CNTs | 0.01174 | oaepublish.com |

The degradation of hexeneuronic acid, a precursor to this compound, follows first-order kinetics with respect to its content. The pH of the medium influences this degradation. The activation energy for the degradation of hexeneuronic acid at a pH of 3.2 has been determined to be 2.23 kJ/mol, indicating a rapid degradation under these conditions. researchgate.net

Thermodynamic considerations also play a role. For example, HMFCA is thermodynamically more stable than DFF and is frequently identified as an intermediate. rsc.org The interplay between kinetics and thermodynamics is crucial in controlling the selectivity of the reaction towards the desired product. researchgate.net

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. rsc.orgucsd.eduox.ac.uk

Quantum Chemical Calculations on Reaction Pathways and Intermediates

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to map out potential energy surfaces and determine the thermodynamics and kinetics of reaction pathways. nrel.govresearchgate.net These calculations can provide insights into the stability of intermediates and the energy barriers of transition states. rsc.org

For the oxidation of HMF, DFT calculations have been used to understand the activation of oxygen on catalyst surfaces and its subsequent reaction with adsorbed HMF. rsc.org Such studies help to elucidate the elementary steps of the reaction, including the formation of radical intermediates and the role of the solvent. nrel.gov The accuracy of these calculations is critical, and methods are often benchmarked against experimental data to ensure reliability. nrel.govunizar.es

Molecular Modeling of Catalytic Interactions and Selectivity

Molecular modeling is instrumental in understanding how catalysts interact with substrates and influence reaction selectivity. In the context of HMF oxidation, modeling can reveal how different catalyst surfaces or active sites favor one reaction pathway over another. rsc.org

For example, DFT studies combined with microkinetic models have been used to compare different reaction pathways for HMF oxidation on a catalyst surface, helping to explain why certain conditions favor the formation of HMFCA over DFF. mdpi.com The interaction between the substrate, catalyst, and solvent is a key area of investigation, with models often including explicit solvent molecules to better represent the reaction environment. rsc.org

Enzymatic catalysis has also been a subject of computational study. For instance, the mechanism of the UbiD family of enzymes, which can catalyze the reversible decarboxylation of compounds like FDCA, has been investigated. acs.org These studies propose mechanisms involving intermediates like prenylated-FMN (prFMN) and can help explain substrate specificity. acs.org

Derivatization and Downstream Transformations of 5 Formyl 2 Furoate

Conversion to Furan-2,5-dicarboxylic Acid (FDCA)

One of the most significant applications of 5-formyl-2-furoic acid is its role as the direct precursor to Furan-2,5-dicarboxylic acid (FDCA), a bio-based monomer identified as a top value-added chemical from biomass. avestia.comnih.gov FDCA is a critical building block for producing polyethylene (B3416737) furanoate (PEF), a bioplastic with superior properties to conventional petroleum-based PET. The conversion of FFCA to FDCA involves the selective oxidation of its aldehyde group.

Oxidation of the Aldehyde Group to Carboxylic Acid

The transformation of HMF to FDCA proceeds through two primary oxidative pathways, with 5-formyl-2-furoic acid (FFCA) being a key intermediate in both. avestia.comnih.gov In one pathway, the alcohol group of HMF is oxidized first to yield 2,5-diformylfuran (DFF), which is then oxidized to FFCA and subsequently to FDCA. In the second pathway, the aldehyde group of HMF is oxidized to form 5-hydroxymethyl-2-furoic acid (HMFCA), which is then oxidized to FFCA before the final oxidation to FDCA. nih.gov

Catalytic Systems for FDCA Production from 5-Formyl-2-furoate (Chemical and Enzymatic)

Extensive research has focused on developing efficient catalytic systems to overcome the challenge of oxidizing FFCA to FDCA. These systems can be broadly categorized as chemical and enzymatic.

Chemical Catalytic Systems Homogeneous and heterogeneous chemical catalysts have been successfully employed for the oxidation of FFCA. Homogeneous systems often utilize transition metal salts. For instance, a combined catalytic system of Co/Mn acetate and N-hydroxyimides has been shown to be effective in converting the FFCA intermediate to FDCA under mild conditions (100 °C). nih.gov Similarly, Co/Mn/Br catalyst systems are widely used for the aerobic oxidation of HMF and its derivatives.

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reuse. Noble metal catalysts, including those based on gold (Au), platinum (Pt), and palladium (Pd), have demonstrated high activity. A hydroxyapatite-supported Au catalyst can effectively oxidize FFCA in a 20 wt% solution to yield FDCA in 95% yield. researchgate.net More recently, cost-effective and simple mixed metal oxides, such as Cu/Ce oxides, have been developed for the selective oxidation of HMF, yielding FFCA as the main product, which can be further oxidized to FDCA. uniba.it These catalysts can operate in water using oxygen or air as the oxidant, avoiding the need for additives like bases. uniba.it

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield of FDCA (%) | Reference |

|---|---|---|---|---|---|

| Au/Hydroxyapatite | O₂ | Water | 100 | 95 | researchgate.net |

| Co/Mn acetate & N-hydroxysuccinimide | Air | Acetic Acid | 100 | ~95 | nih.gov |

| Pt/C | O₂ | Water (alkaline) | 100 | High | csic.es |

Enzymatic Catalytic Systems Biocatalysis offers a green and highly selective alternative to chemical methods, operating under mild, ambient conditions. researchgate.net Several oxidoreductase enzymes have been identified and engineered for the HMF-to-FDCA pathway. Aryl-alcohol oxidase (AAO) and 5-hydroxymethylfurfural (B1680220) oxidase (HMFO) are flavoenzymes capable of catalyzing the three sequential oxidations from HMF to FDCA without auxiliary enzymes. nih.gov However, the wild-type AAO is virtually incapable of oxidizing FFCA. nih.govcsic.es Through directed evolution and protein engineering, variants of AAO have been developed with significantly improved catalytic efficiency for this final, challenging step. nih.gov

Whole-cell biocatalysis is another promising approach. The bacterium Gluconobacter oxydans has been shown to possess high FFCA oxidation efficiency, achieving 100% conversion of 10 g/L FFCA to FDCA. researchgate.net Multi-enzyme cascades, combining different biocatalysts in one pot, have also been designed. For example, a system combining galactose oxidase (GO) with whole E. coli cells expressing vanillin (B372448) dehydrogenase (VDH) can convert HMF to FDCA, with the whole cells being responsible for the oxidation of the DFF and FFCA intermediates. mdpi.com

| Biocatalyst | System Type | Key Features | Reference |

|---|---|---|---|

| Evolved Aryl-Alcohol Oxidase (AAO) | Isolated Enzyme | Engineered to overcome low activity towards FFCA. | nih.gov |

| Gluconobacter oxydans | Whole-Cell | High FFCA oxidation efficiency at high concentrations. | researchgate.net |

| Vanillin Dehydrogenase (VDH) | Whole-Cell (E. coli) | Effectively oxidizes FFCA as part of an enzymatic cascade. | mdpi.com |

| HMF Oxidase (HMFO) | Isolated Enzyme | Naturally accepts FFCA as a substrate in the HMF oxidation pathway. | nih.gov |

Synthesis of Other Functionalized Furan (B31954) Derivatives from this compound

The distinct reactivity of the formyl and carboxylic acid groups in this compound allows for its use as a precursor to a variety of other functionalized furan derivatives beyond FDCA.

Modifications at the Formyl Group (e.g., acetal (B89532) formation, oxime formation)

Acetal Formation The formyl group can be selectively protected to allow for chemical modifications at the carboxylic acid position. Acetalization is a common protection strategy where the aldehyde reacts with an alcohol or a diol in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com For example, reacting this compound with 1,3-propanediol forms a cyclic acetal. researchgate.net This protection prevents the reactive aldehyde from undergoing premature oxidation or other unwanted side reactions. researchgate.net The acetal group is stable under neutral or basic conditions and can be easily removed by treatment with aqueous acid to regenerate the aldehyde. libretexts.org

Oxime Formation The formyl group readily undergoes condensation with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime. wikipedia.orgxisdxjxsu.asia This reaction, known as oximation, is a robust method for derivatizing aldehydes and ketones. The resulting oxime of this compound is a stable, crystalline compound. This derivative is not just a means of identification or protection; the oxime functionality itself is a valuable intermediate that can be further transformed, for instance, through reduction to an aminomethyl group. rsc.org

Esterification and Other Carboxylic Acid Derivatizations

The carboxylic acid group of this compound can participate in standard derivatization reactions, most notably esterification. By reacting 5-formyl-2-furoic acid with an alcohol under acidic conditions, the corresponding alkyl this compound ester can be synthesized. These esters are also valuable intermediates. For example, 5-(alkoxycarbonyl)furfural, an ester of 5-formyl-2-furoic acid, can be oxidized using a Co(II)/Mn(II)/Ce(III) catalyst system to produce a 5-ester furan 2-carboxylic acid, which is a monoester of FDCA. epo.org These monoesters can then be hydrolyzed under mild conditions to yield pure FDCA. epo.org

Reductive Transformations (e.g., to Aminomethyl Furoates for polymer precursors)

Reductive transformations of the formyl group open a pathway to another important class of furan-based monomers. A key example is the synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), a bio-based furanic amino acid that can be used to produce semi-aromatic polyamides. nih.govrsc.org

This conversion is achieved via reductive amination of the formyl group of FFCA. Advanced chemobiocatalytic and fully enzymatic one-pot systems have been developed for this purpose. nih.govrsc.org In these cascades, an ω-transaminase enzyme catalyzes the transfer of an amino group to the aldehyde. To make the process more sustainable, these systems often incorporate an amine donor regeneration cycle, allowing the use of inexpensive sources like ammonium formate instead of costly organic amines. nih.gov This process efficiently converts FFCA into AMFCA with high yields, paving the way for the green manufacturing of furan-containing amino acids for high-performance polymers. nih.gov

Applications as a Monomer Precursor for Bio-based Materials

This compound, and its corresponding acid form 5-formyl-2-furoic acid (FFCA), is a significant intermediate compound derived from the oxidation of 5-hydroxymethylfurfural (HMF). Its primary role in the synthesis of bio-based materials lies in its position as a precursor to 2,5-furandicarboxylic acid (FDCA), a cornerstone monomer for producing a new generation of sustainable polymers.

Role in Polyester (B1180765) Synthesis (e.g., Polyethylene Furanoate Precursors)

The most prominent application of this compound in polymer science is as an intermediate in the production of 2,5-furandicarboxylic acid (FDCA). FDCA is a bio-based aromatic dicarboxylic acid that is considered a key building block for replacing petroleum-derived terephthalic acid (PTA) in the synthesis of polyesters. specialchem.comresearchgate.netncsu.edu The polyester garnering the most attention is Polyethylene Furanoate (PEF), which is synthesized through the polycondensation of FDCA and ethylene (B1197577) glycol. specialchem.comwikipedia.org

The synthesis pathway from biomass-derived sugars to PEF often involves the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (HMF). HMF then undergoes a two-step oxidation process to yield FDCA. In this process, the alcohol group of HMF can be oxidized first to form 5-formyl-2-furoic acid, or the aldehyde group can be oxidized to form 5-(hydroxymethyl)furan-2-carboxylic acid. acs.orgresearchgate.net When the alcohol group is oxidized first, the resulting furan-2,5-dicarbaldehyde is then oxidized to 5-formyl-2-furoic acid, which is subsequently oxidized to FDCA. acs.org

The conversion of HMF to FDCA, passing through the 5-formyl-2-furoic acid intermediate, is a critical step for the commercial viability of PEF and other furan-based polyesters. researchgate.net PEF is positioned as a 100% bio-based and recyclable alternative to the widely used polyethylene terephthalate (B1205515) (PET). specialchem.comwikipedia.org It exhibits superior properties compared to PET, including enhanced gas barrier properties for oxygen, carbon dioxide, and water vapor, making it highly suitable for packaging applications like bottles and films. wikipedia.org

Below is a table summarizing the comparison of properties between PEF and PET.

| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) |

| Origin | 100% Bio-based | Fossil-based |

| Monomers | 2,5-Furandicarboxylic acid (FDCA), Ethylene Glycol | Terephthalic Acid (PTA), Ethylene Glycol |

| Oxygen Barrier | ~10 times higher than PET | Standard |

| Carbon Dioxide Barrier | ~16-20 times higher than PET | Standard |

| Water Vapor Barrier | ~2 times higher than PET | Standard |

| Glass Transition Temp. (Tg) | ~85-90 °C | ~70-80 °C |

| Melting Temp. (Tm) | ~210-215 °C | ~250-260 °C |

This data represents typical values and can vary based on the specific grade and processing of the polymer.

The development of efficient catalytic systems for the selective oxidation of HMF to FDCA, which proceeds via the this compound intermediate, is a major area of research. researchgate.net This focus underscores the importance of this compound not as a direct monomer, but as an essential stepping stone in the value chain of creating high-performance bio-based polyesters like PEF. ulaval.ca

Other Polymerization Pathways and Derivatizations

While the principal role of this compound is as a precursor to FDCA for polyester synthesis, its bifunctional nature—possessing both a carboxylate and a formyl group—allows for other derivatizations and potential polymerization pathways. Research has explored the versatility of furan-based compounds derived from HMF for creating a wide range of polymers beyond polyesters, including polyamides and polyurethanes. acs.orgresearchgate.net

Derivatization of the formyl and carboxylate groups of this compound can lead to novel monomers. For instance, the formyl group can be converted into other functional groups, opening up possibilities for different types of polymerization reactions. HMF itself has been selectively carbonylated to produce 5-formylfuran-2-acetic acid, demonstrating that the furan ring and its substituents can undergo various chemical transformations to yield unique monomer structures. ulaval.ca

Although direct polymerization of this compound is not widely documented, its derivatives are key to expanding the scope of furan-based polymers. The broader family of furanic compounds, including FDCA, 2,5-bis(hydroxymethyl)furan (BHMF), and 2,5-diformylfuran (DFF), serve as versatile building blocks. researchgate.netsemanticscholar.org For example, FDCA and its esters are used not only for PEF but also for synthesizing other polyesters by reacting with different diols, and for producing polyamides through reaction with diamines. ncsu.eduacs.org

The table below outlines various furan-based monomers derived from HMF and the types of polymers they can produce.

| Furan-based Monomer | Polymer Type |

| 2,5-Furandicarboxylic acid (FDCA) | Polyesters, Polyamides |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes, Polycarbonates |

| 2,5-Diformylfuran (DFF) | Cross-linked polymers (via Diels-Alder reactions) |

| Dimethyl 2,5-furandicarboxylate (DMFDCA) | Polyesters |

Analytical Methodologies for Research on 5 Formyl 2 Furoate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 5-formyl-2-furoate and its derivatives. These techniques probe the molecular structure and provide fingerprint-like spectra for identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in the molecule.

For methyl this compound, ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃) show characteristic signals for the aldehyde proton around δ 9.82 ppm (singlet), the two furan (B31954) ring protons between δ 7.26-7.29 ppm (multiplet), and the methyl ester protons at approximately δ 3.96 ppm (singlet). googleapis.com In a different solvent, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts are slightly different, with the aldehyde proton appearing at δ 9.75 ppm, the furan protons at δ 7.62 and 7.49 ppm (doublets), and the methyl ester protons at δ 3.88 ppm. googleapis.com

The ¹³C NMR spectrum of methyl this compound in CDCl₃ reveals signals for the ester carbonyl carbon, the aldehyde carbon, and the carbons of the furan ring, along with the methyl ester carbon. googleapis.com The observed chemical shifts are δ = 52.54, 118.63, 118.75, 147.62, 153.87, 158.38, and 178.92 ppm. googleapis.com The analysis of derivatives, such as the dimethyl acetal (B89532) of methyl this compound, also relies heavily on NMR for structural confirmation. googleapis.comgoogle.comgoogle.com

¹H NMR Data for Methyl this compound

| Solvent | Aldehyde Proton (δ, ppm) | Furan Protons (δ, ppm) | Methyl Protons (δ, ppm) | Reference |

|---|---|---|---|---|

| CDCl₃ | 9.82 (s) | 7.26-7.29 (m) | 3.96 (s) | googleapis.com |

| DMSO-d₆ | 9.75 (s) | 7.62 (d), 7.49 (d) | 3.88 (s) | googleapis.com |

s = singlet, d = doublet, m = multiplet

¹³C NMR Data for Methyl this compound in CDCl₃

| Chemical Shift (δ, ppm) |

|---|

| 52.54 |

| 118.63 |

| 118.75 |

| 147.62 |

| 153.87 |

| 158.38 |

| 178.92 |

Reference: googleapis.com

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives. It is often coupled with a separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

In Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) at 70eV, methyl this compound exhibits a molecular ion peak [M+] at a mass-to-charge ratio (m/z) of 154. googleapis.comrsc.org The fragmentation pattern is also characteristic, with major fragments observed at m/z 123 (loss of -OCH₃), 95 (loss of -COOCH₃), and 67. googleapis.comrsc.org Electrospray ionization (ESI-MS) is another soft ionization technique used, particularly for more polar or thermally labile derivatives. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule.

The analysis of reaction mixtures containing derivatives like methyl 5-(hydroxymethyl)furan-2-carboxylate can also be performed using ESI-MS. rsc.org Furthermore, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS has been used to characterize polyesters synthesized from furan derivatives, identifying end groups that could originate from impurities like methyl this compound. rsc.org

EI-MS Fragmentation of Methyl this compound

| m/z | Relative Intensity (%) | Putative Fragment | Reference |

|---|---|---|---|

| 154 | 55 | [M]⁺ | googleapis.com |

| 153 | - | [M-H]⁺ | rsc.org |

| 125 | - | [M-CHO]⁺ | rsc.org |

| 123 | 100 | [M-OCH₃]⁺ | googleapis.com |

| 95 | 24 | [M-CO₂Me]⁺ | googleapis.comrsc.org |

| 67 | 6 | [M-CO₂Me-CO]⁺ | googleapis.comrsc.org |

Data compiled from multiple sources. Relative intensities may vary between analyses.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as vibrations associated with the furan ring. The analysis of intermediates during the synthesis of furan-2,5-dicarboxylic acid from 5-hydroxymethylfurfural (B1680220) has utilized IR spectroscopy to observe the appearance of aldehyde peaks, indicating the formation of methyl this compound as an intermediate. rsc.org

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of furanic compounds, including this compound. dss.go.th The technique allows for the separation and quantification of various furan derivatives in different matrices. unimore.itnih.govoup.com Ion-exclusion chromatography, a type of HPLC, is particularly effective for separating organic acids and other ionizable species. oup.com By using an acidic mobile phase, often with an organic modifier like acetonitrile (B52724), good separation of furanic compounds can be achieved. unimore.itnih.govoup.com For instance, a mobile phase of dilute sulfuric acid and acetonitrile has been successfully used to separate a range of furanic compounds. dss.go.th The detection is typically performed using a photodiode array (PDA) detector, which can measure absorbance at multiple wavelengths simultaneously. dss.go.th In some studies, HPLC analysis of reaction mixtures has confirmed the presence of 5-formyl-2-furoic acid. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable compounds like methyl this compound. googleapis.comgoogle.comgoogle.com The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This technique provides both retention time data for identification and mass spectra for structural confirmation. googleapis.com It has been used to analyze the products of reactions involving 5-keto-L-galactonic acid, where methyl this compound is a product. googleapis.comgoogle.com To improve the volatility and chromatographic behavior of less volatile derivatives, a methylation step can be performed prior to GC-MS analysis, which converts carboxylic acid groups to methyl esters, resulting in sharper and more reproducible peaks. acs.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for rapidly monitoring the progress of chemical reactions involving this compound and its derivatives. umass.eduwisc.edu It allows chemists to qualitatively observe the consumption of starting materials and the appearance of products over time. umass.edu The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (the developing solvent). wisc.edu

The general procedure involves spotting a dilute solution of the reaction mixture onto the baseline of the TLC plate. mit.edu For effective reaction monitoring, it is standard practice to apply three spots: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. mit.edurochester.edu The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system. wisc.edu As the solvent moves up the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase, thus separating them. umass.edu

After development, the separated spots are visualized. Many furan derivatives are UV-active, allowing them to be seen as dark spots under a UV lamp. epo.orggoogle.com Chemical stains can also be used for visualization. umass.edu The relative distance traveled by a compound is quantified by its retention factor (Rf), which is the ratio of the distance the spot traveled to the distance the solvent front traveled. mit.edu A reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent. umass.edu

In the synthesis of this compound precursors and esters, TLC is routinely employed. For instance, during the oxidation of 5-(hydroxymethyl)furfural (HMF) derivatives to their corresponding formyl compounds, TLC provides a clear visual indication of the conversion. epo.orggoogle.comrsc.org

| Compound/Reaction Monitored | TLC Plate | Developing Solvent System | Visualization | Observed Rf | Reference |

|---|---|---|---|---|---|

| Oxidation of 5-(hydroxymethyl)furfural (HMF) to 2,5-diformylfuran (DFF) | Whatman K5F | 1:1 Ethyl Acetate/Hexane | UV light | Not specified | epo.orggoogle.com |

| Propyl this compound | Silica Gel | 1:9 Ethyl Acetate/Petroleum Ether | Not specified | 0.28 | nih.gov |

| Oxidation of methyl-5-(hydroxymethyl)furan-2-carboxylate to methyl-5-formyl-2-furoate | Merck pre-coated silica gel 60F254 | Not specified | UV light | Not specified | rsc.org |

X-ray Diffraction and Structural Analysis of this compound and its Derivatives

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the context of this compound and its derivatives, XRD provides definitive proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

Powder X-ray Diffraction (P-XRD) is often used to analyze the crystalline nature of bulk materials. For example, in catalytic reactions that produce furan derivatives, P-XRD is employed to characterize the crystalline structure of the catalyst before and after the reaction to assess its stability and phase purity. rsc.org

The type of data obtained from a single-crystal XRD analysis is illustrated by research on related heterocyclic compounds, which provides detailed crystallographic parameters. mdpi.com

| Crystallographic Parameter | Example of Reported Data (for a heterocyclic derivative) | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21 | mdpi.com |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ | mdpi.com |

| Intermolecular Interactions | C-H...π interactions | mdpi.com |

| Twist Angle (°) | Angle between rings (e.g., 12.65°) | mdpi.com |

Advanced Analytical Approaches for Complex Reaction Mixtures (e.g., On-line H/D exchange LC/MS)

The analysis of complex reaction mixtures, which may contain starting materials, intermediates, products, and side-products, often requires more advanced analytical techniques than TLC. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology for this purpose due to its high selectivity and sensitivity. researchgate.net An especially powerful variant of this method is on-line hydrogen/deuterium (B1214612) (H/D) exchange LC-MS. nih.gov

This technique is exceptionally useful for structural elucidation, particularly when trying to distinguish between isomers that have the same molecular weight and may exhibit similar fragmentation patterns in conventional MS analysis. researchgate.net The principle of on-line H/D exchange relies on the fact that "active" or "labile" hydrogens—those attached to heteroatoms like oxygen, nitrogen, or sulfur (e.g., in -OH, -COOH, -NH2 groups)—can be readily exchanged for deuterium atoms. americanpharmaceuticalreview.com

In a typical setup, the eluent from the liquid chromatography column is mixed with a deuterium-rich solvent, such as deuterium oxide (D2O), just before it enters the mass spectrometer. nih.gov When a molecule containing labile hydrogens passes through this mixing zone, these hydrogens are swapped for deuterium atoms. americanpharmaceuticalreview.com This exchange results in a predictable increase in the mass of the molecule. Each exchanged hydrogen (mass ≈ 1 Da) is replaced by a deuterium (mass ≈ 2 Da), causing a mass shift of +1 Da for each labile site. By comparing the mass spectrum of the analyte with and without H/D exchange, the number of exchangeable hydrogens can be determined. nih.gov This information provides a critical clue to the molecule's structure and can definitively differentiate between isomers. researchgate.net For instance, this method could distinguish between a hydroxylated derivative and an N-oxide or S-oxide derivative in a complex mixture. psu.edu

| Hypothetical Compound/Isomer | Structure Feature | Number of Exchangeable Hydrogens | Observed Mass Shift (Δm/z) in H/D Exchange |

|---|---|---|---|

| 5-Formyl-2-furoic acid | One -COOH group | 1 | +1 |

| Isomer A (e.g., a hydroxylated aldehyde) | One -OH group | 1 | +1 |

| Isomer B (e.g., a di-hydroxylated furan) | Two -OH groups | 2 | +2 |

| Amide derivative of 5-formyl-2-furoic acid (-CONH2) | One -NH2 group | 2 | +2 |

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for producing 5-Formyl-2-furoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via catalytic oxidation of 5-hydroxymethylfurfural (HMF) under base-free conditions using nitrogen-doped carbon spheres (NCSWCs) and tert-butyl hydroperoxide (TBHP) as an oxidant. Optimal conditions include temperatures between 80–100°C and reaction times of 6–12 hours, achieving >80% selectivity for the aldehyde group retention . Enzymatic polymerization using Candida antarctica lipase B (CALB) is another route, though trace impurities like methyl this compound may arise due to starting material degradation, requiring purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- MALDI-ToF MS : Identifies end-group structures and cyclic/linear polymer microstructures, distinguishing aldehyde-terminated chains from ester or hydroxyl groups .

- NMR Spectroscopy : Detects functional groups (e.g., aldehyde protons at ~9.8 ppm) but may miss trace impurities (e.g., <1% methyl this compound) due to sensitivity limits .

- DFT Calculations : Validates catalytic mechanisms, such as hydroperoxyl radical interactions with graphitic nitrogen sites in NCSWCs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to prevent skin/eye contact.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately, as per safety data sheets (SDS) .

- Storage : Keep in a cool, dry place away from oxidizers due to its combustible nature (WGK 3 hazard classification) .

Advanced Research Questions

Q. How do nitrogen-doped carbon catalysts enhance selectivity in this compound synthesis, and what are the limitations of this approach?

- Methodological Answer : NCSWCs promote selective HMF oxidation via synergistic interactions between graphitic nitrogen sites and TBHP-derived hydroperoxyl radicals. DFT studies reveal that carbon atoms adjacent to nitrogen act as active sites, lowering activation energy for aldehyde formation. Limitations include catalyst deactivation over multiple cycles and challenges in scaling up while maintaining pore structure integrity .

Q. What experimental strategies can resolve contradictions in impurity profiles of this compound during enzymatic polymerization?

- Methodological Answer : Discrepancies in impurity detection (e.g., methyl this compound in DMFDCA) require multi-technique validation:

- LC-MS : Quantifies trace aldehydes below NMR detection limits.

- Blank Reactions : Confirm impurities originate from starting materials, not side reactions.

- Batch Analysis : Compare impurity levels across different supplier lots to identify source variability .

Q. How can computational modeling (e.g., DFT) guide the design of novel catalysts for this compound production?

- Methodological Answer : DFT models predict adsorption energies of intermediates on catalyst surfaces, identifying optimal doping configurations (e.g., pyridinic vs. graphitic nitrogen). Simulations of radical stabilization mechanisms (e.g., TBHP dissociation pathways) inform experimental designs for improving oxidant efficiency .

Q. What frameworks (e.g., PICOT, FINER) are suitable for structuring research questions on this compound’s applications in biodegradable polymers?

- Methodological Answer :

- PICOT Framework : Defines Population (polymer matrices), Intervention (this compound incorporation), Comparison (traditional petrochemical-based polymers), Outcome (degradation rate), and Time (long-term stability over 12 months).

- FINER Criteria : Ensures questions are Feasible (lab-scale synthesis), Interesting (sustainability angle), Novel (unexplored catalytic systems), Ethical (low toxicity), and Relevant (bioplastic industry needs) .

Data Reproducibility & Reporting Standards

Q. How can researchers ensure reproducibility in catalytic studies of this compound synthesis?

- Methodological Answer : Adhere to CONSORT-EHEALT guidelines:

- Detailed Protocols : Specify catalyst synthesis steps (e.g., carbonization temperature, doping ratios).

- Open Data : Share raw NMR/MALDI-ToF spectra, reaction condition datasets, and computational input files.

- Validation : Include control experiments (e.g., catalyst-free reactions) to confirm observed activity .

Q. What are the best practices for documenting trace impurity analysis in this compound research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。